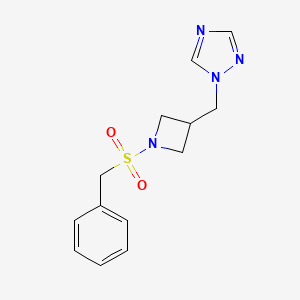

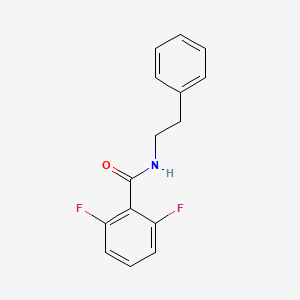

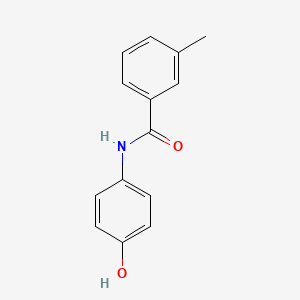

![molecular formula C10H11N3O B2741242 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile CAS No. 2200035-63-6](/img/structure/B2741242.png)

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-cyano-4H-chromenes and polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are structural core motifs that have received increasing attention due to their potential pharmacological properties . They are important heterocyclic compounds with a wide range of interesting biological activities .

Synthesis Analysis

A common synthetic method for these types of compounds involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves heating the mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .Molecular Structure Analysis

The pyridine nucleus is an important class of nitrogen-containing heterocyclic compounds. It is widespread in natural products and is also broadly used in medicinal chemistry and drug synthesis .Chemical Reactions Analysis

The most common synthetic method involves the condensation of chalcone or carbonyl compounds with malononitrile and ammonium acetate by conventional heating in the presence of different catalysts .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound is involved in the synthesis and structural analysis of heterocyclic compounds. For example, research by Ganapathy et al. (2015) has explored the crystal structure of a similar compound, highlighting its potential in the development of novel molecules through X-ray crystallography. This work is crucial for understanding the physical and chemical properties of heterocyclic compounds, which can have various applications in medicinal chemistry and material science (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Peptide Synthesis

2-Pyridyl esters, closely related to the compound of interest, are utilized in peptide synthesis. Dutta and Morley (1971) have reported that 2-pyridyl esters of N-acyl-amino-acids are highly effective in solid-phase peptide synthesis, as well as in the synthesis of O-peptides and depsipeptides. These findings underscore the significance of such compounds in the advancement of peptide synthesis techniques, offering more efficient and stable methods for producing peptides (Dutta & Morley, 1971).

Building Libraries of Skeletally Diverse Scaffolds

Jayarajan and Vasuki (2012) have contributed to the field by synthesizing libraries of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds. Utilizing novel heterocyclic active methylene compounds as building blocks, their research highlights an efficient and eco-friendly strategy for diversity-oriented synthesis. This approach is fundamental for the discovery of new bioactive molecules with potential applications in drug discovery and development (Jayarajan & Vasuki, 2012).

Green Chemistry in Synthesis

The methodology of "green" chemistry in synthesizing substituted 2-aminopyrans (pyridine)-3-carbonitriles has been extensively studied. This mini-review covers the literature from the last decade on the green synthesis of these compounds, emphasizing multicomponent condensation and the use of eco-friendly catalysts and solvents. The adoption of green chemistry principles in the synthesis of heterocyclic compounds is vital for reducing environmental impact and enhancing sustainability in chemical manufacturing processes (ChemChemTech, 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTRPZNDLISFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=C(C=CC=N2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

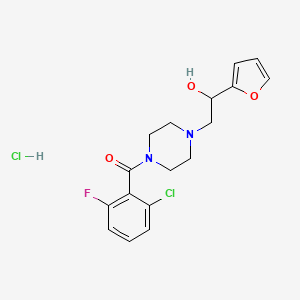

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

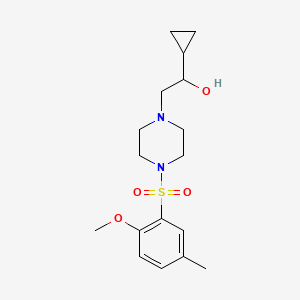

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)